

# BMS-212122 (CAS Number 194213-64-4): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: BMS-212122

Cat. No.: B1667185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BMS-212122**, a potent inhibitor of the microsomal triglyceride transfer protein (MTP). The information is compiled for researchers, scientists, and professionals involved in drug development and is based on available scientific literature.

## Core Compound Information

**BMS-212122** is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a key protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Its systematic IUPAC name is 9-{4-[2,5-dimethyl-4-({[4'-(trifluoromethyl)-2-biphenyl] carbonyl} amino)-1H-benzimidazol-1-yl]butyl}-N-(2,2,2-trifluoroethyl)-9Hfluorene-9-carboxamide.<sup>[1][2]</sup>

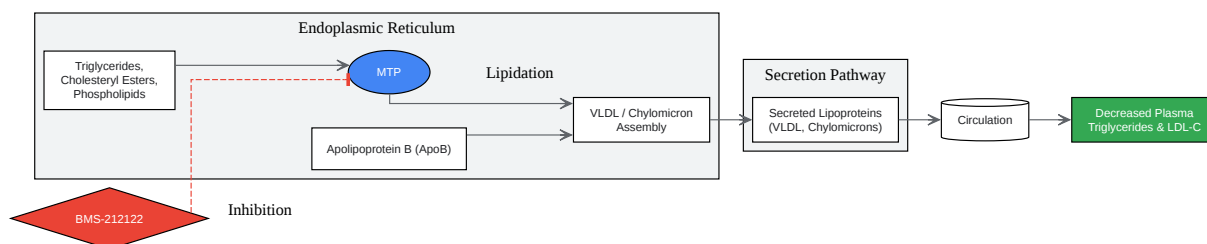
Table 1: Physicochemical Properties of **BMS-212122**

Property	Value
CAS Number	194213-64-4
Molecular Formula	C <sub>43</sub> H <sub>36</sub> F <sub>6</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	754.76 g/mol

## Mechanism of Action and Signaling Pathway

**BMS-212122** exerts its therapeutic effect by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine by transferring triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB).

By inhibiting MTP, **BMS-212122** blocks the lipidation of apoB, which is an essential step for the formation and secretion of these lipoproteins. This leads to a reduction in the levels of VLDL and chylomicrons in the circulation, and consequently, a decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[3][4]



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Mechanism of action of **BMS-212122**.

## Preclinical Efficacy

### In Vitro Activity

**BMS-212122** is a potent inhibitor of MTP. A series of benzimidazole-based analogues were developed, with **BMS-212122** (designated as compound 3g in the primary literature) demonstrating high potency.[5]

Table 2: In Vitro MTP Inhibition

Compound	Cellular IC <sub>50</sub> (ApoB Secretion)
BMS-212122 (3g)	0.8 nM

Data from a cellular assay measuring the inhibition of apolipoprotein B (ApoB) secretion.[\[5\]](#)

## In Vivo Hypolipidemic Effects

**BMS-212122** has demonstrated significant lipid-lowering effects in animal models. Studies in both hamsters and cynomolgus monkeys have shown its ability to reduce plasma lipids.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: In Vivo Lipid-Lowering Activity of **BMS-212122**

Animal Model	Dose	% Cholesterol Reduction	% Triglyceride Reduction
Hamster	1 mg/kg	48	65
Cynomolgus Monkey	0.1 mg/kg	52	60

Data represents the reduction in plasma lipids following administration of **BMS-212122**.[\[5\]](#)

## Effects on Atherosclerosis

In addition to its lipid-lowering effects, treatment with MTP inhibitors like **BMS-212122** has been shown to impact the composition of atherosclerotic plaques. In a porcine model of atherosclerosis, treatment with **BMS-212122** led to a reduction in the lipid content and necrotic core size of advanced lesions in the abdominal aorta. This was accompanied by a partial resolution of plaque inflammation.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### In Vitro MTP Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the in vitro MTP inhibitory activity of a compound like **BMS-212122**, based on established fluorescence-based assays.

Objective: To quantify the inhibition of MTP-mediated lipid transfer using a fluorescent substrate.

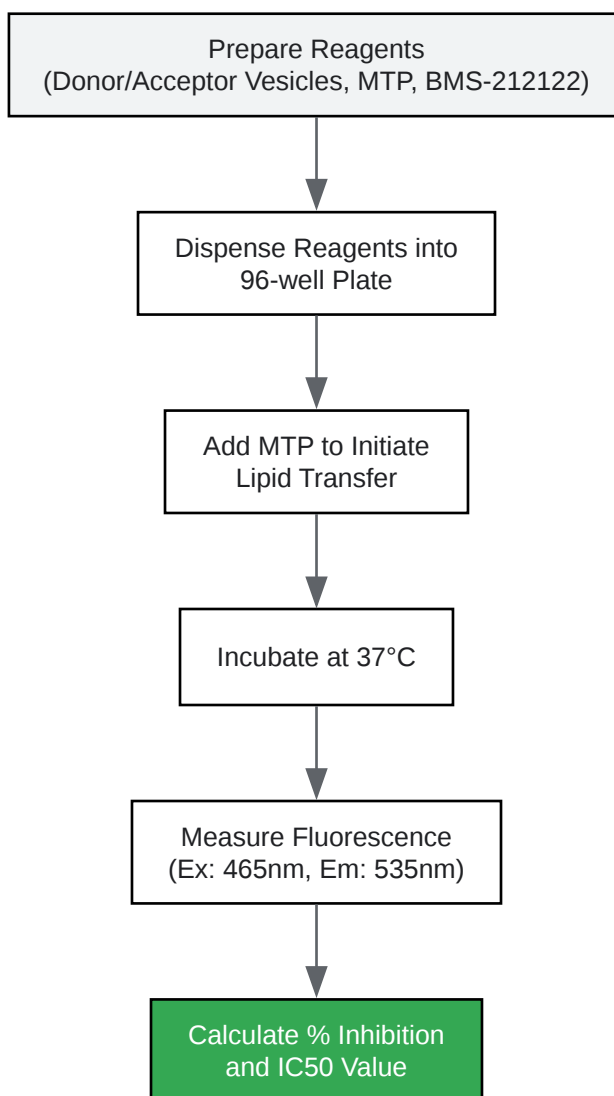
Materials:

- Recombinant human MTP
- Donor vesicles containing a self-quenched fluorescently labeled lipid (e.g., NBD-triolein)
- Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine)
- Assay buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4)
- Test compound (**BMS-212122**) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader (Excitation ~465 nm, Emission ~535 nm)

Procedure:

- Prepare serial dilutions of **BMS-212122** in assay buffer.
- In a 96-well black microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
- Add the diluted **BMS-212122** or vehicle control (DMSO) to the appropriate wells.
- Initiate the reaction by adding recombinant human MTP to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Measure the increase in fluorescence intensity using a microplate reader. The transfer of the fluorescent lipid from the quenched donor vesicles to the acceptor vesicles results in an increase in fluorescence.
- Calculate the percent inhibition for each concentration of **BMS-212122** relative to the vehicle control.

- Determine the  $IC_{50}$  value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



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Workflow for in vitro MTP inhibition assay.

## Synthesis

Detailed synthetic procedures for **BMS-212122** are proprietary. However, the primary literature describes it as part of a series of benzimidazole-based analogues. The synthesis would likely involve multi-step organic chemistry techniques, focusing on the construction of the core

benzimidazole structure and subsequent functionalization with the biphenylcarboxamido and fluorene-carboxamide moieties.<sup>[5]</sup>

## Toxicology and Safety

A specific toxicology report for **BMS-212122** is not publicly available. However, the safety profile of MTP inhibitors as a class has been studied. The most common adverse effects are gastrointestinal, including diarrhea, nausea, and abdominal discomfort. A more significant concern is the potential for hepatic steatosis (fatty liver) and elevated liver transaminases, which is a direct consequence of inhibiting lipid export from the liver.<sup>[3][11][12]</sup> Careful monitoring of liver function is crucial during the development and clinical use of MTP inhibitors.<sup>[3]</sup>

Table 4: Potential Side Effects of MTP Inhibitors

System	Common Side Effects	Serious Side Effects
Gastrointestinal	Nausea, vomiting, diarrhea, constipation, abdominal discomfort, flatulence	-
Hepatic	-	Liver toxicity, increased liver enzymes, increased bilirubin
General	Fatigue, headache, dizziness, back pain, flu-like symptoms	Chest pain, palpitations

This information is based on the general class of MTP inhibitors and may not be specific to **BMS-212122**.<sup>[3]</sup>

## Conclusion

**BMS-212122** is a highly potent, small-molecule inhibitor of microsomal triglyceride transfer protein with demonstrated efficacy in reducing plasma lipid levels in preclinical models. Its mechanism of action, involving the blockage of apoB-containing lipoprotein assembly and secretion, makes it a subject of interest for the treatment of hyperlipidemia and potentially for modifying the composition of atherosclerotic plaques. Further research and development would be necessary to fully elucidate its therapeutic potential and safety profile in humans.

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